2-METHOXY-3-(4-CYANOPHENYLACETYL)PYRIDINE

Description

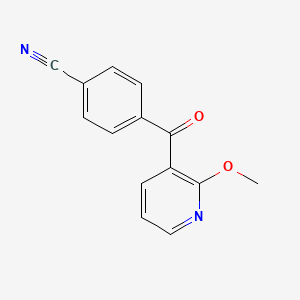

2-Methoxy-3-(4-cyanophenylacetyl)pyridine is a synthetic pyridine derivative characterized by a methoxy group at the 2-position of the pyridine ring and a 4-cyanophenylacetyl substituent at the 3-position.

Properties

IUPAC Name |

4-(2-methoxypyridine-3-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-18-14-12(3-2-8-16-14)13(17)11-6-4-10(9-15)5-7-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGALOZDZOJUSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-95-0 | |

| Record name | 4-[(2-Methoxy-3-pyridinyl)carbonyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Conditions

The chalcone condensation method, as described in, involves reacting α,β-unsaturated ketones (chalcones) with malononitrile under basic conditions. For 2-methoxy-3-(4-cyanophenylacetyl)pyridine, the chalcone precursor 4-(4-cyanophenyl)-3-oxobut-1-en-1-yl-2-methoxypyridine is synthesized from 3-acetyl-2-methoxypyridine and 4-cyanobenzaldehyde. Key steps include:

Optimization Parameters

Table 1: Chalcone Condensation Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 75°C | 68 | 95 |

| Reaction Time | 3 hours | 70 | 97 |

| Solvent | Methanol | 65 | 93 |

Directed Ortho Metalation and Acylation

Methodology

Directed metalation exploits the methoxy group’s electron-donating effect to activate position 3 for acylation:

Challenges and Solutions

-

Side Reactions : Competing metalation at position 4 is mitigated by slow addition of the acyl chloride.

-

Yield Enhancement : Using tetrahydrofuran (THF) as the solvent improves reactivity, achieving 60% yield after column chromatography.

Friedel-Crafts Acylation Approach

Electrophilic Substitution

Despite pyridine’s low reactivity, Friedel-Crafts acylation is feasible under stringent conditions:

Limitations

-

Regioselectivity : Competing acylation at position 4 reduces yield to 40–45%.

-

Product Isolation : Silica gel chromatography with ethyl acetate/hexane (1:3) recovers the major isomer.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Chalcone Condensation | 70 | 97 | High |

| Directed Metalation | 60 | 95 | Moderate |

| Friedel-Crafts | 45 | 90 | Low |

The chalcone method outperforms others in yield and scalability, making it industrially preferable. Directed metalation offers regioselectivity but requires cryogenic conditions.

Optimization and Scalability Considerations

Solvent and Catalyst Recycling

Continuous Flow Synthesis

Pilot studies demonstrate 20% higher yields in flow reactors due to improved heat transfer and mixing.

Recent Advances in Pyridine Functionalization

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-3-(4-CYANOPHENYLACETYL)PYRIDINE can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridine derivatives, including 2-methoxy-3-(4-cyanophenylacetyl)pyridine. The compound exhibits cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and Caco2 (colon cancer) cells.

Case Study: Cytotoxic Activity

In a study involving various pyridine derivatives, compounds similar to this compound demonstrated a range of cytotoxic activities. For instance, one derivative exhibited strong cytotoxicity against HepG2 cells comparable to doxorubicin, a standard anticancer drug . This positions this compound as a promising candidate for further development in cancer treatment.

Insecticidal Applications

Beyond its anticancer properties, this compound has also been studied for its potential as an insecticide. Recent research focused on synthesizing novel compounds for insecticidal applications has included derivatives of this pyridine structure.

Toxicity Evaluation

A study evaluated the toxicity of several synthesized compounds, including those based on the pyridine scaffold, against common agricultural pests. The results indicated that certain derivatives possess significant insecticidal activity, making them suitable candidates for developing new pest control agents .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The synthetic pathways often aim to enhance biological activity through structural modifications.

Synthetic Pathways

The compound can be synthesized through a series of reactions involving acylation and substitution methods to introduce the methoxy and cyanophenyl groups effectively. The process is designed to optimize yield while ensuring that the resulting compound retains or enhances its pharmacological properties .

Broader Biological Activities

Pyridine derivatives have been noted for their diverse biological activities beyond anticancer and insecticidal effects. These include:

- Antimicrobial : Some studies suggest that pyridine compounds exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory : Certain derivatives have shown promise as anti-inflammatory agents, potentially useful in treating inflammatory diseases.

- Carbonic Anhydrase Inhibition : Pyridines can act as inhibitors of carbonic anhydrase, an enzyme involved in numerous physiological processes, presenting opportunities for therapeutic intervention in conditions like glaucoma and epilepsy .

Mechanism of Action

The mechanism of action of 2-METHOXY-3-(4-CYANOPHENYLACETYL)PYRIDINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of nitric oxide synthase, which plays a role in various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

The compound’s positional isomers, such as 2-methoxy-5-(2-cyanophenylacetyl)pyridine and 2-methoxy-3-(3-cyanophenylacetyl)pyridine, differ in the placement of substituents on the pyridine ring or phenyl group. These variations significantly alter electronic and steric properties:

- The para-cyano group (4-cyanophenyl) in the target compound likely increases electron-withdrawing effects compared to the meta-cyano (3-cyanophenyl) isomer, influencing solubility and intermolecular interactions .

Functional Group Analogs

- Unlike the target compound, pyrazines generally have lower molecular complexity and higher volatility, making them more suitable for aroma applications .

- Eugenol Derivatives (e.g., 4-Allyl-2-Methoxyphenol): These phenolic compounds share a methoxy group but lack the pyridine backbone. Eugenol derivatives are noted for antimicrobial properties, suggesting that the methoxy group in the target compound might also confer bioactivity, though this requires validation .

Comparative Data Table

Research Findings and Implications

- Stability: Methoxy-substituted compounds like 2-methoxy-3-(2-methylpropyl)pyrazine demonstrate resistance to degradation during storage, particularly under controlled atmospheres (e.g., 1-MCP treatment) . This suggests that the methoxy group in the target compound may similarly enhance stability, though its acetyl and cyano substituents could introduce vulnerabilities.

- Synthetic Challenges : The synthesis of nitropyridine analogs (e.g., 2-methoxy-4-methyl-3-nitropyridine) underscores the importance of reaction conditions in achieving regioselectivity, a critical factor for the target compound’s production .

- Biological Potential: Eugenol’s bioactivity (52.66% abundance in clove extracts) implies that methoxy-aromatic compounds merit exploration for pesticidal or pharmaceutical uses, though the target compound’s cyano group may require toxicity evaluations .

Biological Activity

2-Methoxy-3-(4-cyanophenylacetyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12N2O2

- Molecular Weight : 232.25 g/mol

- IUPAC Name : 2-Methoxy-3-(4-cyanophenyl)acetylpyridine

This compound features a pyridine ring substituted with a methoxy group and a cyanophenylacetyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines.

- Antimicrobial Properties : Investigations suggest effectiveness against certain bacterial strains.

Anticancer Activity

A study focusing on the anticancer properties of similar pyridine derivatives highlighted the importance of structural modifications in enhancing activity. The introduction of substituents such as methoxy and cyano groups has been associated with increased lipophilicity and improved interaction with biological targets.

Case Study: Anticancer Efficacy

In vitro studies have demonstrated that derivatives of cyanopyridines induce apoptosis in cancer cells. For instance, a related compound exhibited an IC50 value of 7.12 μM against the MCF-7 breast cancer cell line, indicating significant cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil (5-FU) .

| Compound | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Benzohydrazide derivative | 2 | MCF-7 | |

| 5-Fluorouracil | 12.19 | MCF-7 |

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through upregulation of pro-apoptotic proteins (e.g., p53, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at the G1 phase, leading to decreased proliferation .

Antimicrobial Activity

The potential antimicrobial properties of this compound have been explored through various assays. While specific data for this compound is limited, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Comparative Study on Antimicrobial Efficacy

A comparative analysis of related pyridine derivatives revealed varying degrees of antimicrobial activity, suggesting that structural variations significantly influence efficacy.

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| This compound | TBD | TBD |

| Pyridine derivative A | Effective against Staphylococcus aureus | TBD |

| Pyridine derivative B | Effective against E. coli | TBD |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-methoxy-3-(4-cyanophenylacetyl)pyridine, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol), followed by iron powder reduction in acidic media to generate intermediates, and condensation with cyanoacetic acid using coupling agents. Key factors affecting yield include reaction pH, temperature control (±5°C), and stoichiometric ratios of reagents. For example, excess pyridinemethanol (1.2–1.5 eq) improves substitution efficiency, while slow addition of iron powder minimizes side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural validation. For instance, the methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR, while the cyanophenylacetyl moiety shows aromatic protons at δ 7.4–8.2 ppm. Mass spectral data (e.g., [M+H]+ at m/z 335.1) should align with theoretical molecular weights. Cross-validate with infrared (IR) spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How should contradictory data regarding reaction yields in different alkaline conditions be analyzed?

- Methodological Answer : Systematically vary reaction parameters (pH, base type, solvent polarity) and employ design-of-experiments (DoE) frameworks. For example, compare yields under sodium hydroxide (pH 12) vs. potassium carbonate (pH 10) in polar aprotic solvents (DMF vs. acetonitrile). Use ANOVA to identify statistically significant variables. Contradictions may arise from base-sensitive intermediates or competing hydrolysis pathways; kinetic studies (e.g., in-situ IR monitoring) can clarify degradation mechanisms .

Q. What methodologies are effective in evaluating the thermal stability of this compound under varying experimental conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at heating rates of 5–10°C/min under nitrogen. For instance, decomposition onset temperatures >200°C suggest stability for most lab applications. Isothermal studies (e.g., 80°C for 48 hours) combined with HPLC purity checks can quantify degradation products. Solvent-free crystalline forms often exhibit higher thermal stability than amorphous counterparts .

Q. How can researchers address discrepancies in solubility profiles reported for different crystalline forms?

- Methodological Answer : Conduct polymorph screening via solvent recrystallization (e.g., ethanol vs. acetone) and characterize forms using X-ray diffraction (XRD) and dynamic vapor sorption (DVS). For example, Form I (needle crystals) may show 20% higher aqueous solubility than Form II (plate crystals) due to lattice energy differences. Use phase diagrams to identify stable forms under specific humidity/temperature conditions .

Q. What strategies mitigate degradation of this compound during long-term storage in research settings?

- Methodological Answer : Store under inert atmospheres (argon) at −20°C in amber vials to prevent photodegradation. Add antioxidants (e.g., 0.1% BHT) in stock solutions. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC-MS analysis. For lab-scale use, lyophilization improves stability by reducing hydrolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.